molecular formula C11H13BrN2O2 B2511368 Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1431963-98-2

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B2511368
CAS No.: 1431963-98-2
M. Wt: 285.141
InChI Key: NCAHWIDQTLBALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS 70705-33-8) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a methyl substituent at position 7 and an ethyl ester group at position 2. Its hydrobromide salt form enhances crystallinity and stability, making it a versatile intermediate in pharmaceutical synthesis . Key properties include:

  • Melting Point: 172–174°C (observed), contrasting with literature values (315–316°C) due to solvent differences .
  • Synthesis: Produced via reflux of 2-amino-1-carbethoxycarbonylmethylpyridinium bromide in ethanol, yielding 77% after purification .
  • Applications: Serves as a precursor for cytotoxic carbohydrazide derivatives and bioactive amides (e.g., compound 202 with diethylaminopropyl groups) .

Properties

IUPAC Name

ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.BrH/c1-3-15-11(14)9-7-13-5-4-8(2)6-10(13)12-9;/h4-7H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAHWIDQTLBALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often carried out under mild conditions, using solvents such as acetonitrile or ethanol . Recent advancements have introduced metal-free and aqueous synthesis methods, which are more environmentally friendly and efficient. For instance, the NaOH-promoted cycloisomerisation of N-propargylpyridiniums can yield imidazo[1,2-a]pyridines in a matter of minutes under ambient conditions .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes, such as those involving palladium or copper catalysts. These methods allow for the large-scale production of these compounds with high yields and purity. The use of green chemistry principles, such as metal-free synthesis and aqueous conditions, is becoming increasingly popular in industrial settings to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antitubercular Activity
Recent studies have highlighted the potential of imidazopyridine derivatives, including ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide, as antitubercular agents. Research indicates that these compounds exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. In vitro and in vivo studies have demonstrated that treatment with this compound leads to substantial reductions in bacterial load in infected animal models after a treatment period of four weeks.

Mutagenic and Carcinogenic Properties
this compound has been investigated for its biological activity concerning mutagenic and carcinogenic properties. Compounds in this family have shown interactions with DNA that can alter cellular processes, potentially leading to changes in gene expression and carcinogenesis. This aspect is critical for understanding the safety and therapeutic profiles of such compounds in drug development.

Proteomics Research

Reagent for Protein Interactions
In proteomics, this compound serves as a reagent for studying protein interactions and modifications. Its ability to interact with biomolecules provides insights into its reactivity and biological implications, which are essential for understanding cellular mechanisms and developing therapeutic strategies.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods that optimize yield and purity while minimizing side products. These synthetic pathways highlight the versatility of this compound in organic chemistry applications.

Mechanism of Action

The mechanism of action of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and ultimately therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Structural Variations

Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-35-8)
  • Structure : Methyl at position 5 instead of 6.
  • Synthesis : Lower yield (52.6%) via 6-methyl-pyridin-2-ylamine and 3-bromo-2-oxo-propionic acid ethyl ester .
  • Crystallography : Planar rings (dihedral angle: 1.4°) with intermolecular C–H···O/N hydrogen bonds .
  • Applications : Precursor for hypoxia-inducible factor (HIF-1α) and FXa inhibitors .
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 70705-30-5)
  • Structure : Methyl at position 4.
  • Reactivity : Steric hindrance at position 6 may slow electrophilic substitutions compared to 7-methyl analogs.
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate
  • Structure: Bromo at position 6 and amino at position 7.
  • Applications : Intermediate for cyclin-dependent kinase (CDK) inhibitors and antiviral agents .

Halogenated Derivatives

Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1187236-18-5)
  • Properties : Increased molecular weight (350.54 g/mol) due to bromine; XLogP3 = 3.6 indicates higher lipophilicity .
  • Safety : Classified as acutely toxic (oral, dermal) and irritant .
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Hydrobromide (CAS 1332588-44-9)
  • Structure : Bromo at position 3 and methyl at 7.
  • Electronic Effects : Bromine’s electron-withdrawing nature alters ring reactivity compared to methyl groups .

Functional Group Modifications

Imidazo[1,2-a]pyridine-2-carboxylic Acid
  • Derived from : Hydrolysis of the ethyl ester (e.g., compound 201 from ).
  • Applications : Intermediate for amide conjugates with enhanced solubility (e.g., compound 202 ) .
Carbohydrazide Derivatives (7a-e, 11a-e)
  • Synthesis : Hydrazine hydrate treatment of ethyl ester intermediates yields cytotoxic agents with IC₅₀ values against cancer cell lines .

Comparative Data Table

Compound Name (CAS) Substituents Melting Point (°C) Yield (%) Key Applications
Ethyl 7-methylimidazo[...] Hydrobromide (70705-33-8) 7-Me, 2-COOEt·HBr 172–174 77 Cytotoxic agents, drug intermediates
Ethyl 5-methylimidazo[...] (67625-35-8) 5-Me, 2-COOEt N/A 52.6 HIF-1α and FXa inhibitors
Ethyl 8-amino-6-bromoimidazo[...] 6-Br, 8-NH₂, 2-COOEt N/A N/A CDK inhibitors, antivirals
Ethyl 7-bromoimidazo[...] (1187236-18-5) 7-Br, 2-COOEt N/A N/A High lipophilicity for CNS-targeting drugs

Key Findings

  • Synthetic Efficiency : The 7-methyl derivative’s higher yield (77%) vs. 5-methyl (52.6%) suggests position-dependent reactivity in cyclization .
  • Biological Activity: Methyl groups enhance metabolic stability, while bromine/amino substituents enable targeted therapies (e.g., antivirals, kinase inhibitors) .
  • Safety : Halogenated analogs require stringent handling due to toxicity, whereas hydrobromide salts offer improved crystallinity .

Biological Activity

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (EMIP) is a compound of significant interest in biological research due to its potential mutagenic and carcinogenic properties. This article delves into the biological activity of EMIP, summarizing key findings from various studies, including its synthesis, mechanisms of action, and potential applications.

EMIP has a molecular formula of C11H13BrN2O2 and a molecular weight of approximately 204.230 g/mol. It is characterized by an imidazo[1,2-a]pyridine ring system, which is known for its biological activity. The compound typically appears as a hydrobromide salt, enhancing its solubility in various solvents. Its melting point ranges from 126°C to 129°C, indicating its solid-state properties at room temperature .

The synthesis of EMIP can be achieved through several methods, primarily involving the cyclization of 2-aminopyridine with ethyl bromoacetate under basic conditions. This reaction forms the imidazo[1,2-a]pyridine core structure essential for its biological activity .

Target Interactions

The specific biological targets of EMIP are not entirely elucidated; however, it is believed to interact with DNA and influence cellular processes that may lead to alterations in gene expression and potential carcinogenesis. Compounds within the imidazo[1,2-a]pyridine family have been shown to exhibit significant effects on cellular mechanisms, which may include:

  • DNA Interaction : EMIP may bind to DNA, leading to mutations.
  • Enzyme Inhibition : It has been studied for its role in inhibiting certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could potentially influence receptor-mediated signaling pathways.

Biological Activity and Case Studies

Research indicates that EMIP exhibits notable biological activities that warrant further exploration. Below are some key findings from various studies:

Mutagenicity and Carcinogenicity

A study highlighted the mutagenic properties of EMIP when tested in bacterial systems. The compound demonstrated significant mutagenic activity, suggesting a potential risk for carcinogenesis upon exposure.

Antimicrobial Activity

In related research on imidazo[1,2-a]pyridine derivatives, compounds similar to EMIP were evaluated for their antimicrobial properties against various strains of bacteria and fungi. Some derivatives showed promising results with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity .

Comparative Analysis with Related Compounds

To understand the unique properties of EMIP better, a comparative analysis with other imidazo[1,2-a]pyridine derivatives is presented in Table 1.

Compound NameStructureBiological ActivityMIC (µM)Notes
EMIPEMIPMutagenic potentialTBDHydrobromide salt enhances solubility
2-Methylimidazo[1,2-a]pyridineCompoundAntimicrobial≤1Effective against Mtb strains
3-Methylimidazo[1,2-a]pyridineCompoundCarcinogenicityTBDKnown for high mutagenic activity

Q & A

Q. What are the established synthetic routes for Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide?

The compound is synthesized via cyclocondensation of 6-methylpyridin-2-amine with ethyl bromopyruvate in refluxing ethanol. After refluxing for 6 hours, the reaction mixture is neutralized with anhydrous KHCO₃ to pH 8, yielding a precipitate that is filtered and dried. Crystallization from ethyl acetate provides pure product (52.6% yield). This method aligns with protocols for structurally similar imidazo[1,2-a]pyridine derivatives .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The planar six-membered pyridine ring (mean deviation: 0.0027 Å) and five-membered imidazole ring (mean deviation: 0.0018 Å) are resolved using SHELX software for refinement. Intermolecular C–H⋯O/N hydrogen bonds stabilize the crystal lattice, forming trimeric units. SHELXL is recommended for small-molecule refinement due to its robustness in handling high-resolution data .

Q. What spectroscopic techniques validate the compound’s structure?

  • ¹H/¹³C NMR : Confirms proton environments and carbon framework (e.g., methyl groups at δ ~2.5 ppm, ester carbonyl at ~165 ppm).
  • IR : Detects ester C=O stretching (~1700 cm⁻¹) and aromatic C–H vibrations.
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 235.1084 for the free base). These methods are standard for imidazopyridine derivatives .

Q. What are the storage and handling protocols for this compound?

Store at room temperature in airtight containers protected from moisture. Avoid prolonged exposure to light, as imidazopyridines may undergo photodegradation. Use inert atmospheres (N₂/Ar) during sensitive reactions .

Advanced Research Questions

Q. How do structural modifications at the 7-position influence biological activity?

Substituting the 7-methyl group with halogens (e.g., Br, Cl) or electron-withdrawing groups (e.g., CF₃) alters lipophilicity and target binding. For example:

  • 7-CF₃ analogs show enhanced metabolic stability due to reduced cytochrome P450 interactions.
  • 7-Br derivatives exhibit increased cytotoxicity in cancer cell lines (IC₅₀ < 10 µM). Structure-activity relationship (SAR) studies require systematic substitutions followed by in vitro bioassays (e.g., kinase inhibition, antimicrobial screens) .

Q. What challenges arise in optimizing reaction yields for imidazopyridine derivatives?

Key issues include:

  • Byproduct formation : Competing cyclization pathways (e.g., 5- vs. 7-substitution) require precise stoichiometry and temperature control.
  • Purification : Chromatography is often needed due to polar byproducts. Solutions:
  • Use continuous flow synthesis to enhance reproducibility and reduce side reactions .
  • Employ metal catalysts (e.g., CuI) for regioselective cyclization .

Q. How does the hydrobromide salt form affect physicochemical properties?

Salt formation improves aqueous solubility (critical for in vivo studies) and crystallinity. The bromide counterion stabilizes the protonated imidazole nitrogen, enhancing thermal stability. Comparative studies with hydrochloride salts reveal differences in dissolution rates (e.g., 85% vs. 72% in PBS, pH 7.4) .

Q. What computational methods support the design of analogs with improved target binding?

  • Molecular docking : Predict interactions with targets like kinase domains (e.g., c-Met).
  • DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) for redox stability.
  • MD simulations : Assess binding kinetics (e.g., residence time >100 ns for stable complexes). Pair computational results with SPR (surface plasmon resonance) for validation .

Q. How are contradictions in biological data resolved across similar derivatives?

Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from:

  • Assay conditions : Differences in cell lines, incubation times, or solvent (DMSO vs. saline).
  • Purity : HPLC-MS verification (>95% purity) is essential. Mitigation: Standardize protocols (e.g., NIH/NCATS guidelines) and use orthogonal assays (e.g., ATP depletion vs. apoptosis markers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.